3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one
Beschreibung
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative featuring a 4-fluorophenyl substituent at position 6 and a 4-benzylpiperazine-linked oxoethyl group at position 3. Dihydropyrimidinones are structurally related to the products of the Biginelli reaction, a multicomponent condensation of β-keto esters, aldehydes, and urea .
Synthetic routes for analogous compounds often employ catalysts like FeCl₃·6H₂O (yields 80–90%) or room-temperature ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate), which offer mild conditions and reduced environmental impact .
Eigenschaften
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-20-8-6-19(7-9-20)21-14-22(29)28(17-25-21)16-23(30)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGQUKVUVBALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one is a member of the 3,4-dihydropyrimidin-2(1H)-one family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a dihydropyrimidine core, a piperazine moiety, and a fluorophenyl group, which are critical for its biological activity.
Pharmacological Properties
Research has indicated that compounds within the 3,4-dihydropyrimidin-2(1H)-one class exhibit various pharmacological effects, including:
- Adenosine A2B Receptor Antagonism : The compound has been identified as a selective antagonist for the A2B adenosine receptor. This receptor plays a crucial role in mediating inflammation and cancer progression. In vitro studies have shown that derivatives of this class can inhibit cAMP accumulation in cells expressing the A2B receptor, confirming their antagonistic activity .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives with specific substitutions showed significant antiproliferative activity against HCT-116 and HepG2 cell lines, with IC50 values indicating effective inhibition of cell growth .
- Antibacterial and Anti-inflammatory Effects : Compounds similar to this one have demonstrated antibacterial properties and anti-inflammatory effects in various assays. These activities are attributed to their ability to modulate inflammatory pathways and inhibit bacterial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : By acting as an antagonist at the A2B adenosine receptor, the compound may reduce inflammation and tumor growth by blocking adenosine signaling pathways that promote these processes .
- Cytotoxic Mechanisms : The antitumor effects may involve induction of apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .
- Calcium Channel Blockade : Some members of the dihydropyrimidine class have been shown to act as calcium channel blockers, which could contribute to their antihypertensive effects and other cardiovascular benefits .
Study 1: Antitumor Activity
In a study examining the antiproliferative effects of various dihydropyrimidinones, it was found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against HCT-116 cells. The most potent compound exhibited an IC50 value of 12.14 ± 0.12 μM , indicating strong potential for further development as an anticancer agent .
Study 2: A2B Receptor Antagonism
Another investigation focused on the selectivity and affinity of novel A2B receptor antagonists derived from this scaffold. The lead compounds showed submicromolar affinities (K_i values ranging from 10.2 nM to 23.6 nM) and were effective in inhibiting cAMP accumulation in human cell lines expressing the A2B receptor .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 12.14 ± 0.12 | Antitumor |
| Compound B | 17.22 ± 0.43 | Antitumor |
| Compound C | 10.2 | A2B Antagonist |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the chemical structure can lead to enhanced antiproliferative effects against various cancer cell lines such as HCT-116 and HepG2. The compound's structure allows it to interact with key metabolic pathways involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory activities of similar pyrimidine derivatives have been documented extensively. Compounds with structural similarities to 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one have shown promising results in reducing pain and inflammation in experimental models. These effects are attributed to their ability to modulate inflammatory pathways and inhibit pain mediators .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound may involve:
- Dopamine Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with dopamine receptors, which can influence mood and pain perception.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism, thereby reducing tumor growth and proliferation .
Case Study 1: Antiproliferative Activity
In a recent study, a series of pyrimidine derivatives were tested for their antiproliferative activity against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, demonstrating its potential as a lead compound for further development .
Case Study 2: Analgesic Efficacy
In another investigation focused on analgesic properties, compounds structurally related to the target molecule were evaluated in animal models. Results indicated significant reductions in pain scores compared to controls, suggesting that the compound could be effective in managing pain through its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a structural and functional comparison of the target compound with analogous dihydropyrimidinones and related heterocycles:
Key Observations:
Substituent Effects: The 4-fluorophenyl group in the target compound (vs. cyclopropyl in or methoxy-fluorophenyl in ) enhances lipophilicity and metabolic stability, a common strategy in drug design.
Core Structure Variations: Replacement of the dihydropyrimidinone core with pyridazinone () or pyrido-pyrimidinone () alters conjugation and hydrogen-bonding capacity, impacting receptor affinity.
Synthetic Accessibility: FeCl₃ or ionic liquid-catalyzed Biginelli-like reactions () are scalable for dihydropyrimidinones, whereas fused heterocycles (e.g., ) may require multistep syntheses.
Pharmacological Potential: Fluorine and chlorophenyl substituents () are associated with enhanced target engagement in kinase inhibitors, suggesting the target compound may share similar applications.
Vorbereitungsmethoden
Three-Component Condensation Strategy
The Biginelli reaction remains the cornerstone for constructing the dihydropyrimidinone scaffold. For the target compound, the core structure is synthesized by condensing 4-fluorobenzaldehyde , ethyl 2-oxoacetate , and urea under acidic conditions. Key advancements include:
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Catalyst | Conditions | Yield (%) | Time |
|---|---|---|---|---|
| Conventional Biginelli | HCl (protic acid) | Ethanol, reflux | 78 | 3 hours |
| Nanocatalyst | SO₃H@imineZCMNPs | Solvent-free, 90°C | 96 | 40 minutes |
| Microwave-Assisted | TBAB | Solvent-free, 100°C | 95 | 4 minutes |
Introduction of the 2-(4-Benzylpiperazin-1-yl)-2-Oxoethyl Side Chain
Post-Condensation Alkylation
After synthesizing 6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one, the C-3 position is functionalized via alkylation:
-
Chloroacetylation : Treat the core with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.
-
Piperazine Coupling : React the chloroacetyl intermediate with 4-benzylpiperazine in acetonitrile at 60°C for 6 hours.
Critical Parameters :
Pre-Functionalized β-Keto Ester Approach
An alternative strategy involves synthesizing a custom β-keto ester bearing the 2-(4-benzylpiperazin-1-yl)-2-oxoethyl group prior to the Biginelli reaction:
-
Synthesis of β-Keto Ester : Condense 4-benzylpiperazine with ethyl bromoacetate in the presence of K₂CO₃.
-
Biginelli Reaction : Use the pre-functionalized β-keto ester with 4-fluorobenzaldehyde and urea under ionic liquid catalysis ([C₂O₂BBTA][TFA]), achieving 89% yield.
Advantages :
-
Eliminates post-synthetic steps.
-
Ionic liquids improve regioselectivity and catalyst recyclability (6 cycles with <5% activity loss).
Optimization of Reaction Conditions
Solvent-Free and Green Chemistry Protocols
Recent studies highlight solvent-free conditions as superior for minimizing waste and improving atom economy:
Acidic vs. Neutral Catalysis
While protic acids (e.g., HCl) are traditional, ionic liquids like [C₂O₂BBTA][TFA] offer dual Brønsted-Lewis acidity, enhancing reaction rates and yields (96% vs. 78% with HCl).
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (MeCN:H₂O = 70:30) confirms >99% purity, critical for pharmacological applications.
Challenges and Mitigation Strategies
Regioselectivity Issues
Unwanted C-5 alkylation is minimized by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
